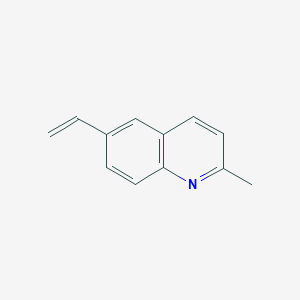
2-Methyl-6-vinylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-vinylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a methyl group at the second position and a vinyl group at the sixth position. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-vinylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions to yield the quinoline derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can be employed to introduce the vinyl group at the sixth position of the quinoline ring . These methods are favored for their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 2-Methyl-6-ethylquinoline.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-6-vinylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-vinylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting DNA replication and transcription processes. Additionally, the vinyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can further interact with cellular components .
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar core structure but without the methyl and vinyl substitutions.
2-Methylquinoline: Similar to 2-Methyl-6-vinylquinoline but lacks the vinyl group.
6-Vinylquinoline: Similar to this compound but lacks the methyl group.
Uniqueness: this compound is unique due to the presence of both the methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H11N |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
6-ethenyl-2-methylquinoline |
InChI |
InChI=1S/C12H11N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h3-8H,1H2,2H3 |
Clave InChI |
NCJODDFKAZRQLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


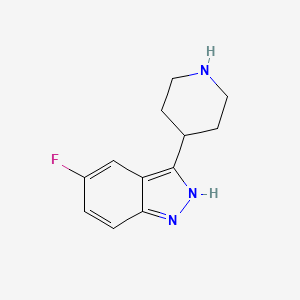
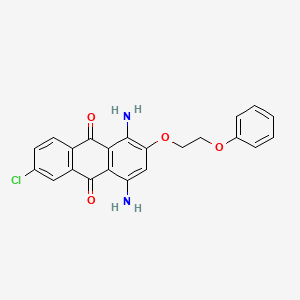
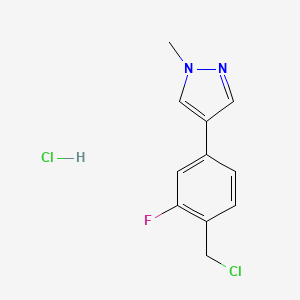
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
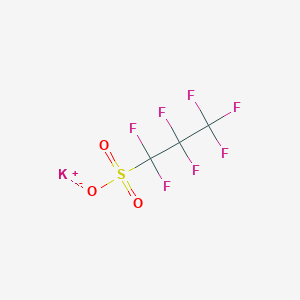
![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
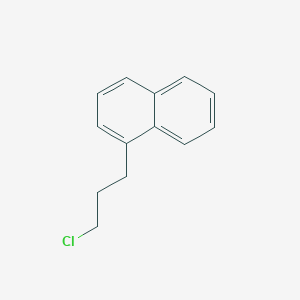
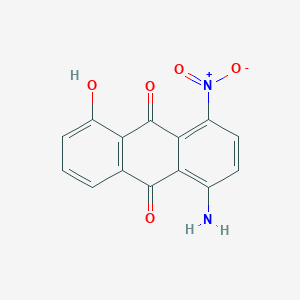

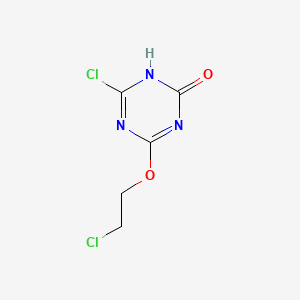
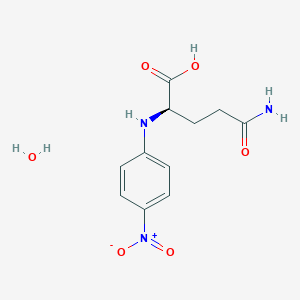
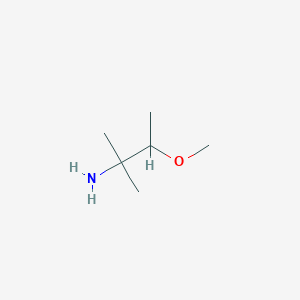

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
